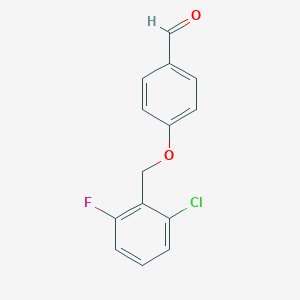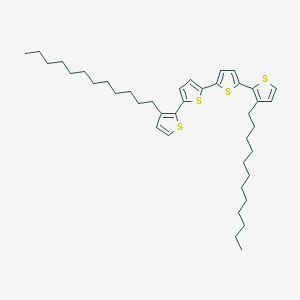
2-Chloro-2-(diethoxymethyl)-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-(diethoxymethyl)-3-methyloxirane, also known as CDEMO, is a chemical compound that belongs to the class of epoxides. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is based on its ability to form covalent bonds with amino and thiol groups in proteins and nucleic acids. This crosslinking results in the modification of the structure and function of these biomolecules, leading to changes in their activity and stability. The mechanism of action of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is highly dependent on the concentration and reaction conditions used.
Biochemical and Physiological Effects
2-Chloro-2-(diethoxymethyl)-3-methyloxirane has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance the activity and stability of enzymes, as well as improve the specificity and sensitivity of nucleic acid hybridization assays. 2-Chloro-2-(diethoxymethyl)-3-methyloxirane has also been shown to have antimicrobial activity against a variety of bacteria and fungi. However, the exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-2-(diethoxymethyl)-3-methyloxirane has several advantages for lab experiments, including its high purity, stability, and ease of use. It is also relatively inexpensive compared to other crosslinking agents. However, 2-Chloro-2-(diethoxymethyl)-3-methyloxirane has some limitations, including its potential toxicity and the need for careful handling and storage. It is also sensitive to pH and temperature, which can affect its activity and stability.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane in scientific research. One area of interest is the development of new methods for the modification of proteins and nucleic acids using 2-Chloro-2-(diethoxymethyl)-3-methyloxirane. Another area of interest is the investigation of the mechanism of action of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane and the development of new applications for this compound. Additionally, the potential use of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane in drug discovery and development is an area of active research.
Conclusion
In conclusion, 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is a highly versatile and useful compound in scientific research. Its unique properties make it an ideal crosslinking agent for the modification of proteins and nucleic acids. The synthesis method of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is simple, efficient, and yields a high purity product. While 2-Chloro-2-(diethoxymethyl)-3-methyloxirane has several advantages for lab experiments, it also has some limitations that need to be carefully considered. There are several future directions for the use of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane in scientific research, and its potential applications are vast and exciting.
Synthesemethoden
2-Chloro-2-(diethoxymethyl)-3-methyloxirane can be synthesized by the reaction of 3-methyl-2-butanone with paraformaldehyde and hydrochloric acid in the presence of ethanol. The resulting product is then treated with sodium ethoxide to obtain 2-Chloro-2-(diethoxymethyl)-3-methyloxirane. This synthesis method is simple, efficient, and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-(diethoxymethyl)-3-methyloxirane has been extensively used in scientific research as a crosslinking agent for the modification of proteins and nucleic acids. It has been shown to enhance the stability and activity of enzymes, as well as improve the specificity and sensitivity of nucleic acid hybridization assays. 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is also used as a reagent for the synthesis of various organic compounds and as a solvent for the extraction of natural products.
Eigenschaften
CAS-Nummer |
175983-09-2 |
|---|---|
Molekularformel |
C8H15ClO3 |
Molekulargewicht |
194.65 g/mol |
IUPAC-Name |
2-chloro-2-(diethoxymethyl)-3-methyloxirane |
InChI |
InChI=1S/C8H15ClO3/c1-4-10-7(11-5-2)8(9)6(3)12-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
MDEXGNZWLYQJBP-UHFFFAOYSA-N |
SMILES |
CCOC(C1(C(O1)C)Cl)OCC |
Kanonische SMILES |
CCOC(C1(C(O1)C)Cl)OCC |
Synonyme |
Oxirane, 2-chloro-2-(diethoxymethyl)-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




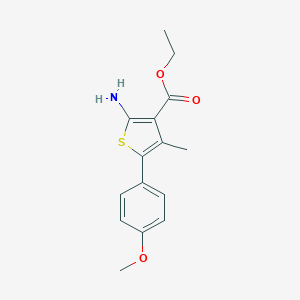
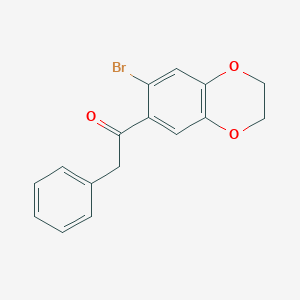
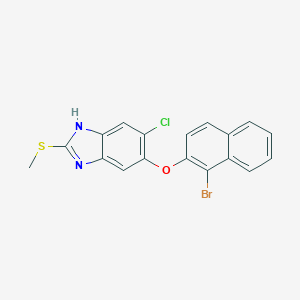
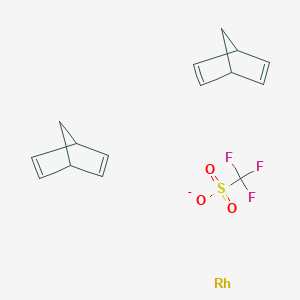

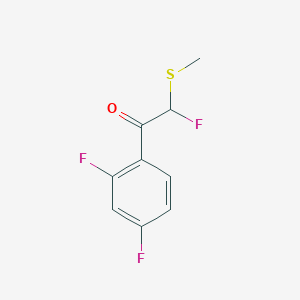
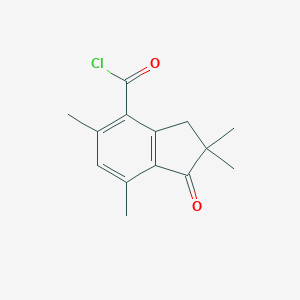

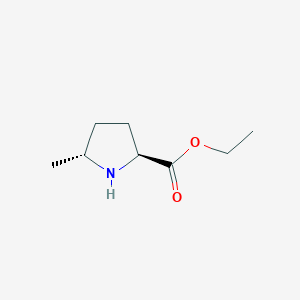
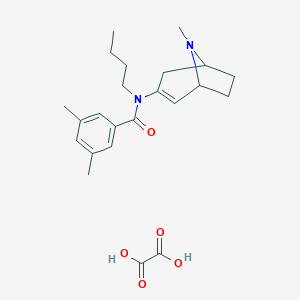
![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)
